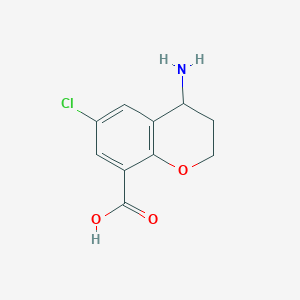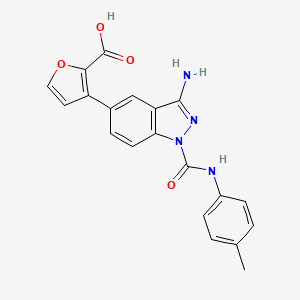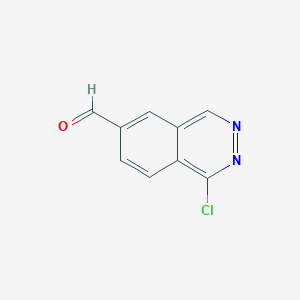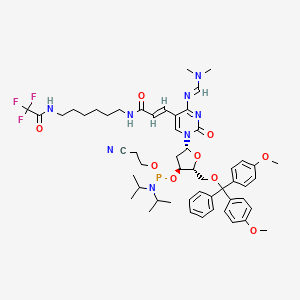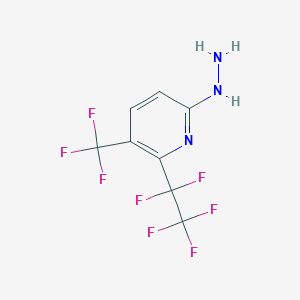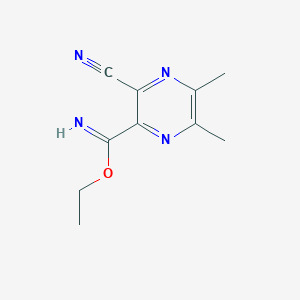
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate is a chemical compound belonging to the pyrazine family. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a cyano group, two methyl groups, and an ethyl ester group attached to a pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dimethylpyrazine, which is then subjected to cyanoacetylation to introduce the cyano group. The final step involves the esterification of the carboximidate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of ethyl 3-amino-5,6-dimethyl-2-pyrazinecarboximidate.
Substitution: Formation of various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the pyrazine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone
- 2-ethyl-3,5-dimethylpyrazine
Uniqueness
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical and biological properties. Its cyano and ester groups provide versatile reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H12N4O |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
ethyl 3-cyano-5,6-dimethylpyrazine-2-carboximidate |
InChI |
InChI=1S/C10H12N4O/c1-4-15-10(12)9-8(5-11)13-6(2)7(3)14-9/h12H,4H2,1-3H3 |
InChI-Schlüssel |
KYSTZGQVURBTTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1=NC(=C(N=C1C#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


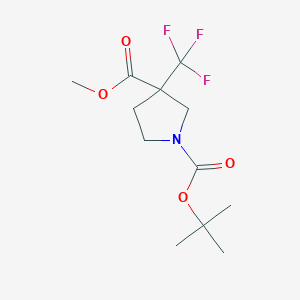
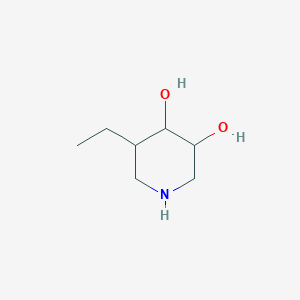

![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
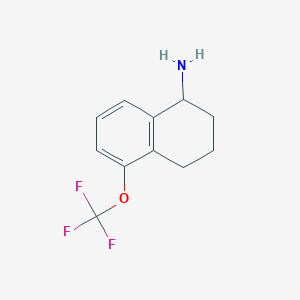
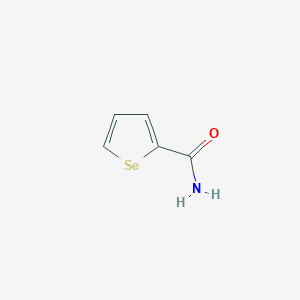
![2-[Butyl(ethyl)amino]-2-phenylacetic acid](/img/structure/B13105827.png)
